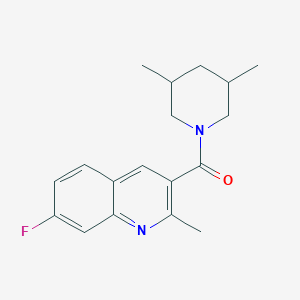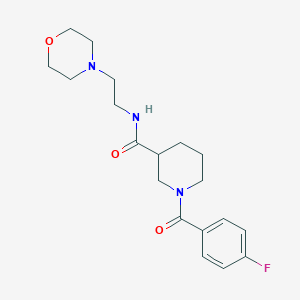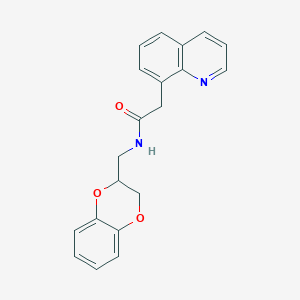
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone, also known as DMFQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone in anticancer activity involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is responsible for cell proliferation and survival. This compound has also been found to induce cell cycle arrest and apoptosis through the activation of caspase-3 and -9. In neurodegenerative diseases, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are responsible for the neurotoxicity observed in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and good biocompatibility, making it a promising candidate for various biomedical applications. In vivo studies have shown that this compound does not cause significant changes in body weight, organ weight, or blood chemistry parameters. This compound has also been found to have good pharmacokinetic properties, with a long half-life and good bioavailability.
实验室实验的优点和局限性
One of the advantages of (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone is its high purity, which allows for accurate and reproducible experimental results. This compound is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for (3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone research. One area of interest is the development of this compound-based materials with unique optical and electronic properties. Another area of interest is the investigation of this compound as a potential therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could increase its accessibility for research and industrial applications.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its high purity, low toxicity, and good biocompatibility make it a suitable candidate for various biomedical applications. Further research on this compound could lead to the development of new materials and therapeutic agents with significant benefits for society.
合成方法
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone can be synthesized through a multistep process involving the reaction of 7-fluoro-2-methylquinoline-3-carbaldehyde with 3,5-dimethylpiperidine in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain this compound in high purity.
科学研究应用
(3,5-Dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions. In material science, this compound has been used as a building block in the synthesis of various organic materials with unique optical and electronic properties.
属性
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(7-fluoro-2-methylquinolin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-11-6-12(2)10-21(9-11)18(22)16-7-14-4-5-15(19)8-17(14)20-13(16)3/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCTVPFPGBSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=C(N=C3C=C(C=CC3=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7546325.png)

![3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546336.png)
![N-tert-butyl-2-[[4-(furan-2-ylmethyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546339.png)
![2-Methyl-4-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]phthalazin-1-one](/img/structure/B7546347.png)
![2-(2-Methylindol-1-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7546354.png)

![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)
![N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide](/img/structure/B7546364.png)
![[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7546365.png)

![2-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7546386.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropylcarbamoyl)propanamide](/img/structure/B7546394.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546400.png)